Glumetinib
Übersicht
Beschreibung
Glumetinib is a potent and highly selective c-Met inhibitor . It has an IC50 of 0.42 ± 0.02 nmol/L and shows greater than 2,400-fold selectivity for c-Met over those 312 kinases evaluated .
Synthesis Analysis
The synthesis of SCC244 (also known as Glumetinib) was carried out at Prof. Jingkang Shen’s Laboratory at the Shanghai Institute of Materia Medica . The protocols for the synthesis of SCC244 are presented in Supplementary Materials and Methods .Molecular Structure Analysis
The molecular formula of Glumetinib is C21H17N9O2S . Its molecular weight is 459.5 g/mol . The IUPAC name is 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine .Physical And Chemical Properties Analysis
Glumetinib has a molecular weight of 459.48 g/mol . Its purity, as determined by HPLC, is 99.87% .Wissenschaftliche Forschungsanwendungen
1. Inhibition of c-Met in MET-dependent Cancer Models
- Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
- Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
- Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .
2. Treatment of Advanced Non-Small-Cell Lung Cancer
- Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the investigation is ongoing .
3. Phase I Trial in Advanced NSCLC with MET Alterations
- Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the trial is still enrolling patients .
1. Inhibition of c-Met in MET-dependent Cancer Models
- Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
- Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
- Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .
2. Treatment of Advanced Non-Small-Cell Lung Cancer
- Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the investigation is ongoing .
3. Phase I Trial in Advanced NSCLC with MET Alterations
- Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the trial is still enrolling patients .
1. Inhibition of c-Met in MET-dependent Cancer Models
- Summary of Application: Glumetinib (also known as SCC244) is a novel, potent, and highly selective inhibitor of c-Met kinase. The c-Met axis, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance, represents an attractive therapeutic target .
- Methods of Application: In this study, the inhibitor was used to suppress c-Met signal transduction, thereby suppressing the c-Met–dependent neoplastic phenotype of tumor and endothelial cells .
- Results: In xenografts of human tumor cell lines or non–small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration, SCC244 administration exhibits robust antitumor activity at well-tolerated doses .
2. Treatment of Advanced Non-Small-Cell Lung Cancer
- Summary of Application: Glumetinib is under investigation for its application in the MET-mutated environment of advanced non-small-cell lung cancer (NSCLC) .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the investigation is ongoing .
3. Phase I Trial in Advanced NSCLC with MET Alterations
- Summary of Application: Glumetinib is currently being evaluated in a phase I trial for patients with advanced NSCLC with MET alterations .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that Glumetinib is administered orally, as is common with kinase inhibitors .
- Results: The results of this application are not yet available as the trial is still enrolling patients .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLECYFLJXEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N9O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glumetinib | |
CAS RN |
1642581-63-2 | |
Record name | Glumetinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glumetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15630 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gumarontinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.